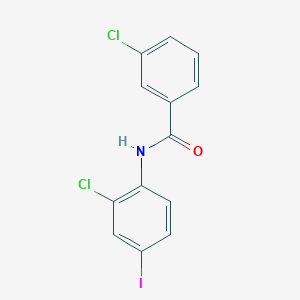

3-chloro-N-(2-chloro-4-iodophenyl)benzamide

描述

3-Chloro-N-(2-chloro-4-iodophenyl)benzamide is a halogen-rich benzamide derivative featuring a 3-chlorobenzoyl group linked to a 2-chloro-4-iodophenylamine moiety. Its molecular formula is C₁₃H₈Cl₂INO, with a molecular weight of 433.98 g/mol. The presence of iodine and chlorine substituents enhances its ability to participate in halogen bonding, which influences both its crystal packing and biological interactions .

属性

IUPAC Name |

3-chloro-N-(2-chloro-4-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2INO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(16)7-11(12)15/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFVKIKIGHBUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362339 | |

| Record name | 3-chloro-N-(2-chloro-4-iodophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6109-72-4 | |

| Record name | 3-chloro-N-(2-chloro-4-iodophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloro-4-iodophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-chloro-4-iodoaniline under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions

3-chloro-N-(2-chloro-4-iodophenyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative, while oxidation might produce a corresponding carboxylic acid.

科学研究应用

3-chloro-N-(2-chloro-4-iodophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

作用机制

The mechanism of action of 3-chloro-N-(2-chloro-4-iodophenyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

相似化合物的比较

Structural Analogues and Substitution Patterns

The following compounds are structurally related to 3-chloro-N-(2-chloro-4-iodophenyl)benzamide, differing primarily in substituents and their positions:

Crystallographic and Hydrogen Bonding Comparisons

- Crystal System and Packing: The target compound’s closest analog, 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.8694 Å, b = 10.3837 Å, c = 10.4288 Å and angles α = 103.86°, β = 96.45°, γ = 114.95° . Its molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 1, ). In contrast, 3-chloro-N-(2-nitrophenyl)benzamide adopts a monoclinic system and exhibits C–H⋯O interactions (C10–H10⋯O1, 2.64 Å) and weaker Cl⋯Cl contacts (3.943 Å) .

- Hydrogen Bonding and Halogen Interactions: The iodine atom in the target compound may engage in C–I⋯O/N halogen bonding, which is stronger than the Cl⋯Cl or Cl⋯O interactions seen in analogs like due to iodine’s larger polarizability . The sulfonyl group in facilitates N–H⋯O hydrogen bonds (N–H = 0.86 Å, H⋯O = 2.15 Å), which are absent in non-sulfonated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。